2-Formyl-5-(3-oxomorpholino)benzonitrile
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Overview
Description
2-Formyl-5-(3-oxomorpholino)benzonitrile is an organic compound with the molecular formula C11H10N2O3. It is a derivative of benzonitrile and contains both a formyl group and a morpholino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(3-oxomorpholino)benzonitrile typically involves the reaction of 2-formylbenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(3-oxomorpholino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 2-Formyl-5-(3-oxomorpholino)benzoic acid.
Reduction: 2-Formyl-5-(3-aminomorpholino)benzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-(3-oxomorpholino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3-oxomorpholino)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The morpholino group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar structure but with a fluorine atom instead of the morpholino group.
2-Bromo-5-fluorobenzonitrile: Contains bromine and fluorine substituents on the aromatic ring.
Benzonitrile: The simplest form, without any additional functional groups
Uniqueness
2-Formyl-5-(3-oxomorpholino)benzonitrile is unique due to the presence of both the formyl and morpholino groups, which confer distinct chemical and physical properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-formyl-5-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H10N2O3/c13-6-10-5-11(2-1-9(10)7-15)14-3-4-17-8-12(14)16/h1-2,5,7H,3-4,8H2 |
InChI Key |
WTIYRPRIWOBZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)C=O)C#N |
Origin of Product |
United States |
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